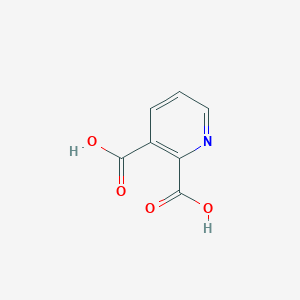

Quinolinic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von ML182 umfasst eine Reihe von chemischen Reaktionen, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Picolinamid-Kerns und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Der Syntheseweg beinhaltet typischerweise:

Bildung des Picolinamid-Kerns: Dies wird durch eine Reaktion zwischen 2-Chlornikotinsäure und einem Amin-Derivat unter geeigneten Bedingungen erreicht.

Funktionalisierung: Die Kernstruktur wird dann durch die Einführung verschiedener Substituenten durch Reaktionen wie Halogenierung, Nitrierung und Aminierung funktionalisiert.

Chemische Reaktionsanalyse

ML182 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: ML182 kann reduziert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene reduzierte Produkte zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

ML182 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin:

Chemie: ML182 wird als Werkzeugverbindung verwendet, um die Modulation metabotroper Glutamatrezeptoren zu untersuchen, die bei verschiedenen neurologischen Prozessen eine wichtige Rolle spielen.

Biologie: Die Verbindung wird verwendet, um die Rolle von mGlu4 in zellulären Signalwegen und ihre potenziellen therapeutischen Wirkungen zu untersuchen.

Wirkmechanismus

ML182 übt seine Wirkung aus, indem es die Aktivität des metabotropen Glutamatrezeptors 4 (mGlu4) moduliert. Als positiver allosterischer Modulator bindet es an eine Stelle am Rezeptor, die sich von der orthosterischen Stelle unterscheidet, und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden, Glutamat. Diese Modulation führt zu Veränderungen in den nachgeschalteten Signalwegen, die verschiedene physiologische Wirkungen haben können, darunter potenzielle neuroprotektive und Antiparkinson-Effekte .

Analyse Chemischer Reaktionen

ML182 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: ML182 can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Research

Huntington's Disease

Quinolinic acid is extensively used to model Huntington's disease (HD) due to its neurotoxic effects. Intrastriatal injections of QUIN in rodent models induce symptoms akin to HD, such as motor deficits and cognitive decline. This model allows researchers to study the pathophysiology of HD and test potential therapeutic interventions .

Alzheimer's Disease

Research indicates a correlation between elevated levels of this compound and Alzheimer's disease (AD). Post-mortem studies have shown increased QUIN levels in the brains of AD patients, which are associated with tau protein phosphorylation—a hallmark of AD pathology . this compound has been implicated in the activation of glial cells around amyloid plaques, contributing to neuroinflammation and neuronal damage .

Pain Mechanisms

This compound plays a role in neuropathic pain pathways. It has been shown to induce hyperalgesia in animal models through excitotoxic mechanisms involving NMDA receptor activation . Studies suggest that QUIN may enhance pain sensitivity by modulating inflammatory processes and neuronal excitability, making it a target for investigating pain management strategies .

Psychiatric Disorders

Schizophrenia

Recent studies have highlighted the involvement of this compound in schizophrenia, particularly concerning cognitive deficits associated with the disorder. Elevated levels of QUIN have been found in patients with schizophrenia, suggesting its role as a biomarker for cognitive impairment . The modulation of glutamatergic neurotransmission by QUIN may contribute to the cognitive dysfunction observed in these patients .

Mechanistic Insights

This compound exerts its effects primarily through excitotoxicity mediated by NMDA receptors. This can lead to oxidative stress, mitochondrial dysfunction, and neuronal cell death, which are critical factors in various neurodegenerative diseases . Research has shown that QUIN can disrupt cellular energy metabolism by inhibiting key enzymes involved in ATP production and increasing reactive oxygen species (ROS), further exacerbating neuronal injury .

Therapeutic Implications

Given its role in various pathological conditions, this compound is being explored for potential therapeutic interventions. For instance, compounds that can inhibit QUIN-induced excitotoxicity or counteract oxidative stress may offer new avenues for treating neurodegenerative diseases and psychiatric disorders . Additionally, understanding the kynurenine pathway's modulation could lead to innovative treatments targeting both pain management and neuroprotection.

Data Table: Summary of this compound Applications

Wirkmechanismus

ML182 exerts its effects by modulating the activity of the metabotropic glutamate receptor 4 (mGlu4). As a positive allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in downstream signaling pathways, which can have various physiological effects, including potential neuroprotective and antiparkinsonian effects .

Vergleich Mit ähnlichen Verbindungen

ML182 ist einzigartig in seiner spezifischen Modulation von mGlu4. Ähnliche Verbindungen umfassen:

VU0155041: Ein weiterer positiver allosterischer Modulator von mGlu4, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

VU0364770: Eine Verbindung mit ähnlicher Aktivität, aber unterschiedlicher chemischer Struktur und Potenz.

VU0418506: Ein weiterer mGlu4-Modulator mit unterschiedlichen Bindungseigenschaften und Wirksamkeit.

Diese Verbindungen teilen das gemeinsame Merkmal der Modulation von mGlu4, unterscheiden sich jedoch in ihren chemischen Strukturen, Potenzen und pharmakokinetischen Profilen, was die Einzigartigkeit von ML182 in seinen spezifischen Wechselwirkungen und Wirkungen unterstreicht.

Biologische Aktivität

Quinolinic acid (QUIN) is a neuroactive compound primarily produced through the kynurenine pathway, which is a significant metabolic route for the amino acid tryptophan. This compound has garnered attention due to its dual role as both a neurotoxin and a potential neuroprotective agent, depending on its concentration and the context of its action. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal health, and implications in various neurological disorders.

This compound exerts its biological effects primarily through the following mechanisms:

- Excitotoxicity : QUIN acts as an agonist at NMDA receptors, leading to increased calcium influx into neurons. This excitotoxicity is linked to neuronal death and has been implicated in conditions such as Alzheimer's disease, Huntington's disease, and multiple sclerosis .

- Oxidative Stress : QUIN induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant defenses. It has been shown to decrease levels of reduced glutathione (GSH) and impair the activity of superoxide dismutase (SOD), contributing to cellular damage .

- Energy Metabolism Disruption : Studies indicate that QUIN can inhibit key enzymes involved in cellular energy metabolism, such as creatine kinase and components of the mitochondrial respiratory chain. This disruption can lead to decreased ATP production and further exacerbate neuronal injury .

Neurotoxicity

Research highlights that elevated levels of QUIN in the central nervous system are associated with neurodegenerative diseases. For instance:

- Alzheimer's Disease : Increased QUIN levels have been correlated with cognitive decline and neuroinflammation in Alzheimer’s patients. QUIN's ability to induce apoptosis in neurons suggests a direct role in disease pathology .

- Huntington’s Disease : In models of Huntington's disease, QUIN has been shown to contribute to striatal neuronal loss, reinforcing its role as a neurotoxic agent in this condition .

Neuroprotection

Interestingly, at lower concentrations, QUIN may play a protective role by promoting NAD+ synthesis, which is crucial for cellular metabolism and survival. This duality underscores the importance of concentration in determining QUIN's overall impact on neuronal health .

Case Studies

-

Intrastriatal Injection Study :

A study involving the injection of QUIN into the striatum of rats demonstrated significant reductions in ATP levels and mitochondrial function. The findings suggested that QUIN-induced oxidative stress was mediated by increased NOS activity and subsequent free radical production . -

Neuroinflammatory Response :

Research has shown that immune activation can lead to increased production of QUIN by macrophages, linking systemic inflammation with local neurotoxicity. This mechanism may explain the exacerbation of neurodegenerative conditions during inflammatory states .

Data Tables

Eigenschaften

IUPAC Name |

pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | quinolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041327 | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Monoclinic crystals from water | |

CAS No. |

89-00-9 | |

| Record name | Quinolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228.5 °C, 190 °C | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.